B1578701 Beta-Amyloid (9-42)

Beta-Amyloid (9-42)

Numéro de catalogue: B1578701
Poids moléculaire: 3556.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (9-42) is a useful research compound. Molecular weight is 3556.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (9-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (9-42) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathogenesis

Aβ(1-42) is a key player in the amyloid cascade hypothesis, which posits that the accumulation of Aβ peptides leads to neurotoxicity and cognitive decline. Research indicates that Aβ(1-42) aggregates into plaques in the brains of AD patients, contributing to neuronal damage and the progression of dementia .

Key Findings:

  • Transgenic mouse models have shown that Aβ(1-42) deposition is closely linked to neurofibrillary tangles and cognitive impairment .
  • Soluble oligomeric forms of Aβ(1-42) are particularly toxic to neurons, affecting synaptic function and long-term potentiation, which are critical for memory formation .

Diagnostic Biomarker Development

The measurement of Aβ(1-42) levels in cerebrospinal fluid (CSF) and plasma has emerged as a promising approach for diagnosing AD. Studies demonstrate that lower levels of Aβ(1-42) in CSF correlate with higher amyloid plaque burden in the brain, making it a potential biomarker for early detection .

Diagnostic Applications:

  • The development of sensitive assays, such as the single molecular assay (Simoa), allows for precise quantification of Aβ(1-42) in biological samples .
  • Plasma levels of Aβ(1-42) and its ratios with other peptides have been shown to predict brain amyloid burden, offering a non-invasive diagnostic tool .

Therapeutic Target Exploration

Given its central role in AD pathology, Aβ(1-42) has been a target for various therapeutic strategies aimed at reducing its production or aggregation:

Therapeutic Approaches:

  • γ-secretase inhibitors/modulators: These agents aim to selectively inhibit the production of Aβ peptides without affecting other critical pathways like Notch signaling. For instance, compounds like SGSM-36 have demonstrated efficacy in reducing toxic Aβ(1-42) levels while preserving normal cellular functions .
  • Immunotherapy: Neutralizing antibodies targeting Aβ(1-42), such as bapineuzumab, have been investigated but have faced challenges in demonstrating significant cognitive benefits in clinical trials .

Cardiovascular Implications

Recent studies suggest that Aβ(1-42) may also play a role beyond neurodegeneration, impacting cardiovascular health. Elevated levels of circulating Aβ(1-42) have been linked to cardiac dysfunction, particularly in obesity-related contexts:

Research Insights:

  • In mouse models, administration of Aβ(1-42) resulted in impaired cardiac metabolism and function, indicating potential cross-talk between neurodegenerative processes and cardiovascular health .
  • Antagonizing Aβ(1-42) with specific antibodies has shown promise in preventing obesity-induced cardiac dysfunction, suggesting a novel avenue for repurposing AD therapies for heart failure treatment .

Summary Table of Applications

Application AreaDescriptionKey Findings
Alzheimer's DiseaseCentral to AD pathogenesis; forms plaques leading to neurotoxicityCorrelation between Aβ(1-42) levels and cognitive decline; toxic oligomers affect synaptic function
Diagnostic BiomarkersPotential biomarker for early detection through CSF and plasma measurementsLower CSF Aβ(1-42) correlates with higher brain amyloid burden
Therapeutic TargetsFocus on reducing production/aggregation via γ-secretase inhibitors or immunotherapySelective inhibitors show promise; immunotherapy faces challenges in clinical efficacy
Cardiovascular HealthImpacts cardiac function; elevated levels linked to heart failureAntibodies targeting Aβ(1-42) may improve cardiac outcomes in obesity

Propriétés

Poids moléculaire

3556.2

Séquence

GYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.